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molecular formula C5H9ClO3 B125498 Chloromethyl Propyl Carbonate CAS No. 35273-90-6

Chloromethyl Propyl Carbonate

Cat. No. B125498
M. Wt: 152.57 g/mol
InChI Key: WHIKAFFCTCQLQW-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

Chloromethyl chloroformate (0.027 mL, 0.30 mmol) was added dropwise to a stirred solution of tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate (INTERMEDIATE 7, 209 mg, 0.294 mmol) (200 mg, 0.28 mmol) and proton sponge (60 mg, 0.28 mmol) in dry CH2Cl2 (5.0 mL) at 0° C. under N2. The reaction was stirred at 25° C. for 16 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (0-20% gradient EtOAc/hexanes over 30 min) to give (1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-(tert-butoxycarbonyl){[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}amino)propyl chloromethyl carbonate as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 7.81-6.82 (m, 8 H); 7.08 (dd, J=8.3 Hz, 8.7 Hz, 1 H); 5.68 (m, 2 H); 4.19-4.16 (d, J=16.7 Hz, 1 H); 4.77 (s, 3 H), 3.31-3.24 (m, 1 H); 1.76 (s, 3 H); 1.41 (s, 3 H); 1.22-1.18 (s, 9 H), 1.04 (d, J=6.6 Hz, 3 H).
Quantity
0.027 mL
Type
reactant
Reaction Step One
Name
tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate
Quantity
209 mg
Type
reactant
Reaction Step One
Name
INTERMEDIATE 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].FC(F)(F)C1C=C([C@@H](O)[C@@H](N(CC2C=C(C(F)(F)F)C=CC=2C2C=C(C(C)C)C(F)=CC=2OC)C(=O)[O:24]C(C)(C)C)C)C=C(C(F)(F)F)C=1.CN([C:59]1[C:64]2C(N(C)C)=CC=CC=2C=C[CH:60]=1)C>C(Cl)Cl.O>[C:2](=[O:24])([O:4][CH2:5][Cl:6])[O:3][CH2:60][CH2:59][CH3:64]

Inputs

Step One
Name
Quantity
0.027 mL
Type
reactant
Smiles
ClC(=O)OCCl
Name
tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate
Quantity
209 mg
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)[C@H]([C@H](C)N(C(OC(C)(C)C)=O)CC1=C(C=CC(=C1)C(F)(F)F)C1=C(C=C(C(=C1)C(C)C)F)OC)O)(F)F
Name
INTERMEDIATE 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)[C@H]([C@H](C)N(C(OC(C)(C)C)=O)CC1=C(C=CC(=C1)C(F)(F)F)C1=C(C=C(C(=C1)C(C)C)F)OC)O)(F)F
Name
Quantity
60 mg
Type
reactant
Smiles
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (0-20% gradient EtOAc/hexanes over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(OCCC)(OCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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